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An In-depth Technical Guide to the Safety and Toxicity Profile of Emulphor® in Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Introduction
Emulphor®, also widely known by trade names such as Cremophor® EL and Kolliphor® EL, is

the registered trademark for polyoxyl 35 castor oil. It is a nonionic surfactant produced by the

reaction of castor oil with ethylene oxide. Due to its potent solubilizing properties, Emulphor®
is extensively used in pharmaceutical research and development as a vehicle to dissolve

poorly water-soluble active pharmaceutical ingredients (APIs) for oral, topical, and parenteral

administration in preclinical and clinical studies.[1][2] Despite its utility, Emulphor® is not a

biologically inert excipient. It exhibits a complex range of biological and toxicological effects that

necessitate a thorough understanding for its appropriate use in a laboratory setting.[3]

This technical guide provides a comprehensive overview of the safety and toxicity profile of

Emulphor®, summarizing key data on its acute toxicity, irritation potential, systemic effects,

and genotoxicity. It also includes detailed experimental protocols for common toxicological

assessments and visual diagrams to elucidate key pathways and workflows.

Physicochemical and Toxicological Data Summary
Quantitative data regarding the toxicological profile of Emulphor® and related compounds are

summarized below. It is important to note that specific values can vary based on the exact
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formulation, purity, and experimental conditions.

Table 1: Physicochemical Properties of Emulphor® (Polyoxyl 35 Castor Oil)

Property Value / Description

Synonyms

Cremophor® EL, Kolliphor® EL,
Polyoxyethylenglycerol triricinoleate
35[1]

CAS Number 61791-12-6[1]

Appearance Pale yellow, viscous liquid; clear above 26°C[1]

Odor Faint, characteristic[1]

Primary Use Emulsifying and solubilizing agent[1]

| HLB Value | 12-14[4] |

Table 2: Acute Toxicity Data

Test Species Route Value Reference

LD50

(Kolliphor® HS

15)*
Rat, Mouse Oral >20 g/kg [5]

LD50 (Kolliphor®

HS 15)*
Rat, Rabbit Intravenous >1 g/kg [5]

LD50 (Kolliphor®

HS 15)*
Mouse Intraperitoneal >8 g/kg [5]

NOAEL

(Kolliphor® HS

15)*

Dog Oral (13 weeks) >1 g/kg [5]

NOAEL

(Kolliphor® HS

15)*

Rat
Intravenous (4

weeks)
>200 mg/kg [5]
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*Note: Data is for Kolliphor® HS 15 (Polyoxyl 15 Hydroxystearate), a related solubilizer.

Specific LD50 values for Emulphor® (Polyoxyl 35 Castor Oil) were not available in the

reviewed literature. These values are provided for context on a similar class of excipient.

Table 3: Ocular Irritation Observations in Rabbits

Concentration /
Formulation

Observation Classification Reference

Undiluted

Emulphor® EL

Slight reddening of
the conjunctiva,
disappeared within
hours

Slightly Irritant [4]

50% Aqueous

Solution

Slight irritation with

lacrimation,

disappeared rapidly

Slightly Irritant [4]

| 30% Aqueous Solution | No irritant effect | Non-Irritant |[4] |

Irritation Profile
Dermal Irritation
The dermal irritation potential of Emulphor® appears to be low. In rabbit studies, it is generally

classified as non-irritating.[6] However, it is noted that individuals with pre-existing dermatoses

may exhibit a positive reaction to ricinoleic acid, the primary fatty acid component of castor oil.

[3]

Ocular Irritation
Emulphor® is considered a slight eye irritant. Studies in rabbits have shown that while dilute

aqueous solutions (e.g., 30%) may have no effect, more concentrated solutions or the

undiluted product can cause transient, mild conjunctival redness and irritation that resolves

quickly.[4]

Systemic Toxicity and Biological Effects
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Emulphor® is known to induce a range of systemic effects, primarily when administered

intravenously.

Hypersensitivity Reactions
One of the most significant clinical toxicities of Emulphor® is its capacity to induce severe

anaphylactoid hypersensitivity reactions, characterized by hypotension, dyspnea, and

vasodilation.[2] These reactions are believed to be caused by the direct, non-immune-mediated

release of histamine from mast cells.[2]

Pharmacokinetic Interactions
Emulphor® is not an inert vehicle and can significantly alter the pharmacokinetics of co-

administered drugs.[7] Its surfactant properties lead to the formation of micelles in aqueous

environments, which can entrap drug molecules.[3] This micellar encapsulation can decrease

the concentration of free, unbound drug available for distribution and clearance, leading to a

reduced volume of distribution (Vss) and clearance (CL).[7] Furthermore, Emulphor® has

been shown to be an inhibitor of P-glycoprotein (P-gp), an efflux pump in the intestines, which

can enhance the oral bioavailability of P-gp substrate drugs.[8]

Other Systemic Effects
Intravenous administration of Emulphor® has been associated with hyperlipidemia, abnormal

lipoprotein patterns, aggregation of erythrocytes, and peripheral neuropathy.[3] It has also been

reported to inhibit the function of Protein Kinase C (PKC), a key enzyme in cellular signal

transduction, by interacting with its diacylglycerol activator site.[7]

Figure 1: Logical relationships of Emulphor's® primary biological effects.
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Figure 2: Simplified pathway showing Emulphor's® inhibition of PKC activation.

Genotoxicity and Reproductive Toxicity
Genotoxicity
Data specific to the genotoxicity of Emulphor® are limited. Ricinoleic acid, its main

component, was reported as non-genotoxic in bacterial (Ames) and mammalian test systems.

[3] Paclitaxel formulated in Emulphor® was clastogenic (causing chromosomal damage) in an

in vitro assay with human lymphocytes but was not mutagenic in the Ames test.[9] These

findings are generally attributed to the API (paclitaxel) rather than the vehicle. No dedicated

studies evaluating Emulphor® alone in a standard genotoxicity battery were found in the

reviewed literature.

Reproductive and Developmental Toxicity
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Comprehensive reproductive and developmental toxicity studies on Emulphor® are not readily

available in the public domain. In one study where Emulphor® was used as a vehicle for

another test compound, it did not interfere with the assessment of the compound's reproductive

toxicity.[10] Another study in rats found that castor oil as a vehicle had no effect on

spermatogenesis.[3] However, the absence of evidence does not confirm the absence of effect,

and this remains a data gap.

Experimental Protocols
The following sections describe generalized protocols for key toxicological assays based on

international guidelines and standard laboratory practices.

Protocol: Acute Dermal Irritation/Corrosion (Based on
OECD 404)

Objective: To assess the potential of a substance to cause reversible (irritation) or

irreversible (corrosion) skin damage.

Test System: Healthy, young adult albino rabbits (e.g., New Zealand White), one animal for

the initial test.[11][12]

Procedure:

1. Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk of the

animal.

2. Apply 0.5 mL (for liquids) or 0.5 g (for solids, moistened with a suitable vehicle) of the test

substance to a small area (~6 cm²) of the clipped skin.[12]

3. Cover the application site with a gauze patch and semi-occlusive dressing.[12]

4. The exposure duration is typically 4 hours. For substances with corrosive potential, a

sequential approach may be used (e.g., removal after 3 minutes, 1 hour, and 4 hours on

different sites).[11]

5. After exposure, remove the dressing and wash the treated area to remove any residual

test substance.
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Observation & Scoring:

1. Examine and score the skin for erythema (redness) and edema (swelling) at 60 minutes,

24, 48, and 72 hours after patch removal.[11]

2. Use a standardized scoring system (e.g., Draize scale: 0=none, 4=severe).

3. The observation period can be extended up to 14 days to assess the reversibility of the

effects.[11]

Confirmation: If no corrosive effect is seen in the first animal, the test is confirmed on up to

two additional animals.[12]

Protocol: Acute Eye Irritation/Corrosion (Based on
OECD 405)

Objective: To assess the potential of a substance to cause damage to the eye.

Test System: Healthy, young adult albino rabbits with no pre-existing eye defects.[13][14]

Procedure:

1. The use of topical anesthetics and systemic analgesics is recommended to minimize

animal pain and distress.[13]

2. Gently pull the lower eyelid away from the eyeball and instill 0.1 mL of the liquid test

substance (or 0.1 g of a solid) into the conjunctival sac of one eye. The other eye remains

untreated and serves as a control.[15]

3. Gently hold the eyelids together for about one second to prevent loss of the substance.

[15]

4. Do not wash the eye for at least 24 hours after instillation unless an immediate corrosive

effect is observed.

Observation & Scoring:

1. Examine the eyes at 1, 24, 48, and 72 hours after application.[14]
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2. Score lesions of the cornea (opacity), iris, and conjunctiva (redness, chemosis) according

to a standardized scale.[14]

3. If effects persist, observations may continue for up to 21 days to determine reversibility.

[14]

Protocol: In Vitro Cytotoxicity (MTT Assay)
Objective: To measure the metabolic activity of cells as an indicator of viability after exposure

to a test substance.

Principle: Metabolically active cells contain mitochondrial dehydrogenase enzymes that

reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide), into purple formazan crystals. The amount of formazan produced is proportional to

the number of viable cells.

Procedure:

1. Seed cells (e.g., Caco-2 epithelial cells, hCMEC/D3 endothelial cells) into a 96-well plate

and culture until they reach the desired confluence.[8]

2. Remove the culture medium and replace it with a medium containing various

concentrations of Emulphor®. Include appropriate vehicle and untreated controls.

3. Incubate the plate for a defined period (e.g., 4 to 24 hours) in a humidified incubator (e.g.,

37°C, 5% CO₂).

4. After incubation, add MTT labeling reagent (e.g., to a final concentration of 0.5 mg/mL) to

each well and incubate for an additional 4 hours.

5. Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to

dissolve the formazan crystals.

Quantification:

1. Shake the plate on an orbital shaker to ensure complete solubilization.
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2. Measure the absorbance of each well using a microplate spectrophotometer at a

wavelength between 550 and 600 nm.

3. Calculate cell viability as a percentage relative to the untreated control cells.

Start: In Vivo Toxicity Study
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(Vehicle Control, Test Groups)
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(Clinical Signs)

Pharmacokinetic Analysis
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End: Data Evaluation

Euthanasia & Necropsy

Toxicology Endpoint Analysis
(e.g., Serum enzymes for

hepatotoxicity, histopathology)

Click to download full resolution via product page

Figure 3: General experimental workflow for an in vivo toxicity assessment.

Safe Handling in the Laboratory
When handling Emulphor® in a laboratory setting, standard chemical safety practices should

be followed.

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.
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Ventilation: Use in a well-ventilated area. If heating or creating aerosols, work within a

chemical fume hood.

Spills: In case of a spill, absorb with an inert material (e.g., sand, earth) and place in a

suitable container for disposal. Avoid letting spills enter sewers or bodies of water.[11]

Storage: Store in a tightly closed original container in a cool, dry, well-ventilated area away

from heat sources.[11]

First Aid:

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical

attention if irritation persists.[11]

Skin: Wash the affected area with soap and water.[11]

Inhalation: If vapors from heated material are inhaled, move to fresh air.[11]

Ingestion: Give one or two glasses of water to drink. Seek medical attention if

gastrointestinal symptoms develop.[11]

Conclusion and Alternatives
Emulphor® (Polyoxyl 35 castor oil) is a highly effective solubilizing agent but possesses a

significant and complex biological activity profile. Its use, particularly in parenteral formulations,

is associated with risks of hypersensitivity reactions, altered drug pharmacokinetics, and other

systemic toxicities.[3][5] While its potential for acute oral toxicity and dermal/ocular irritation is

relatively low, its intravenous effects are of primary concern. The available data on its

genotoxicity and reproductive toxicity are limited, representing a notable knowledge gap.

For researchers and drug developers, a thorough risk-benefit assessment is crucial when

considering Emulphor® as a vehicle. The concentration used should be minimized, and its

potential to interfere with the intrinsic pharmacokinetic and pharmacodynamic properties of the

test compound must be carefully evaluated.[7]

Given the known toxicities, the pharmaceutical industry has pursued the development of

alternative, safer solubilizing excipients. These include other non-ionic surfactants like
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Kolliphor® HS 15 (polyoxyl 15 hydroxystearate) and Kolliphor® P188 Bio (poloxamer 188),

which have been shown to have improved safety profiles, including reduced histamine release.

[2][5] Lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS),

liposomes, and nanoparticles also represent viable strategies to enhance the solubility of APIs

without the liabilities associated with Emulphor®. The selection of an appropriate vehicle

should always be guided by the specific API, the intended route of administration, and a

comprehensive evaluation of the excipient's safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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laboratory-use]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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